molecular formula C8H8ClNO2 B1586813 5-Methyl-2-nitrobenzyl chloride CAS No. 66424-91-7

5-Methyl-2-nitrobenzyl chloride

Cat. No. B1586813
CAS RN: 66424-91-7
M. Wt: 185.61 g/mol
InChI Key: BWPZDLVOJNBEKI-UHFFFAOYSA-N
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Patent
US04372956

Procedure details

The above reaction product obtained in step (a) is mixed with 600 ml of benzene and 60 ml of thionyl chloride, and left to stand for 18 hours at room temperature. The reaction solution is concentrated and subsequently partitioned between benzene and ice-water. After the organic phase is washed, dried and evaporated, the heading compound remains as an orange, semi-crystalline crude product, which is used in step (c) without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH2:7]O.S(Cl)([Cl:15])=O>C1C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH2:7][Cl:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(CO)C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated
CUSTOM
Type
CUSTOM
Details
subsequently partitioned between benzene and ice-water
WASH
Type
WASH
Details
After the organic phase is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
is used in step (c) without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC=1C=CC(=C(CCl)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.